molecular formula C20H26Br2O2 B12350043 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione

Cat. No.: B12350043
M. Wt: 458.2 g/mol
InChI Key: YSGZBGHGHPNQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by bromination at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the bromine atoms, potentially converting them into other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione exerts its effects involves its interaction with molecular targets. The bromine atoms and the polycyclic structure allow it to bind to specific sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene derivatives: These compounds share a similar polycyclic structure but differ in functional groups and substitution patterns.

    Fluorene derivatives: Similar in having a polycyclic core but with different substituents and reactivity.

Uniqueness

2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione is unique due to its specific bromination pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,8-dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h9-18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZBGHGHPNQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC4C(CC3C(=O)C2CC1Br)C5CCC(CC5C4=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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